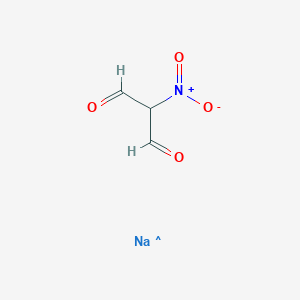
CID 24193465
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 24193465 is an organic compound with the chemical formula C3H2NNaO4. It is known for its reactivity and importance in organic synthesis. This compound is characterized by a nitro group attached to a malonaldehyde backbone, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitromalonaldehyde sodium involves the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then recrystallized from ethanol and water to obtain pure nitromalonaldehyde sodium .
Industrial Production Methods
Industrial production methods for nitromalonaldehyde sodium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional safety measures to handle the impact-sensitive and thermally unstable nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
CID 24193465 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with nitromalonaldehyde sodium include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products Formed
Major products formed from reactions with nitromalonaldehyde sodium include various heterocyclic compounds, such as pyrimidines and pyrazoles, which are valuable in pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
CID 24193465 is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways involving nitro compounds.
Medicine: It is a precursor in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of nitromalonaldehyde sodium involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive and suitable for nucleophilic addition reactions. This property allows the compound to participate in various chemical transformations, leading to the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to nitromalonaldehyde sodium include:
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
- Sodium nitropropanedial monohydrate
Uniqueness
What sets nitromalonaldehyde sodium apart from these similar compounds is its specific reactivity and the types of products it forms. Its unique structure allows for the synthesis of a wide range of heterocyclic compounds, making it particularly valuable in pharmaceutical and agrochemical research .
Propriétés
Formule moléculaire |
C3H3NNaO4 |
|---|---|
Poids moléculaire |
140.05 g/mol |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-3H; |
Clé InChI |
XZSLEMLESJRKPL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(C=O)[N+](=O)[O-].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















